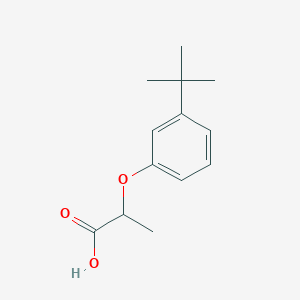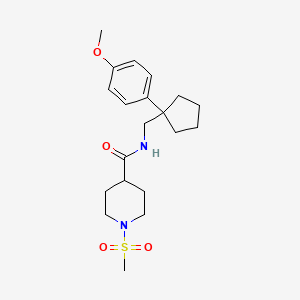
N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound "N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide" is a structurally complex molecule that may be related to various piperidine derivatives with potential biological activities. Piperidine derivatives are known for their wide range of pharmacological properties, including analgesic and anti-acetylcholinesterase activities . The presence of a methoxyphenyl group and a methylsulfonyl moiety in the compound suggests that it could exhibit interesting chemical and biological characteristics.
Synthesis Analysis
The synthesis of piperidine derivatives often involves multi-step reactions starting from simpler piperidine precursors. For instance, the synthesis of N-aryl piperidine analogs can be achieved by starting with 4-arylamino-4-piperidinecarboxylic acids, which are then further modified to produce potent analgesics . Similarly, the synthesis of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives involves starting from ethyl piperidine-4-carboxylate, followed by a series of reactions including sulfonylation and hydrazide formation . These methods could potentially be adapted for the synthesis of the compound , considering the presence of sulfonyl and carboxamide groups in its structure.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is crucial for their biological activity. X-ray crystallography and molecular modeling methods such as AM1 calculations can be used to determine the conformation and orientation of various substituents on the piperidine ring. For example, the study of the crystal structure of 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide revealed an essentially planar methoxyphenyl ring linked to a substituted oxo-pyrrolidine moiety, which is important for its antineoplastic activity . These techniques could be applied to analyze the molecular structure of "N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide" to predict its biological properties.
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, including cyclocondensations and hydrosilylations, which can be directed by Lewis acids or Lewis basic catalysts. For instance, piperidone enol ethers can react with benzoquinoneimine in the presence of Lewis acids to produce oxygenated carbolines . Additionally, l-Piperazine-2-carboxylic acid derived N-formamides can catalyze the hydrosilylation of N-aryl imines, with the arene sulfonyl group playing a critical role in the reaction's enantioselectivity . These reactions highlight the versatility of piperidine derivatives in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of sulfonyl, carboxamide, or methoxy groups can significantly alter these properties. For example, the solvation of 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide affects its crystal structure and conformation, which in turn can influence its biological activity . Understanding these properties is essential for the development of piperidine-based pharmaceuticals.
Eigenschaften
IUPAC Name |
N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O4S/c1-26-18-7-5-17(6-8-18)20(11-3-4-12-20)15-21-19(23)16-9-13-22(14-10-16)27(2,24)25/h5-8,16H,3-4,9-15H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSSCSJKUCJURQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)C3CCN(CC3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3005727.png)
![(Z)-ethyl 3-allyl-2-((4-(N,N-dipropylsulfamoyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B3005730.png)
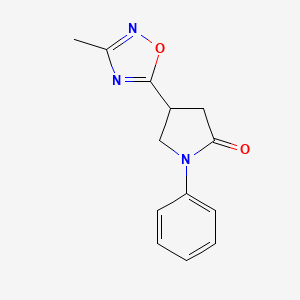

![N-(4-ethoxyphenyl)-2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3005733.png)
![2-(4-(propylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B3005734.png)
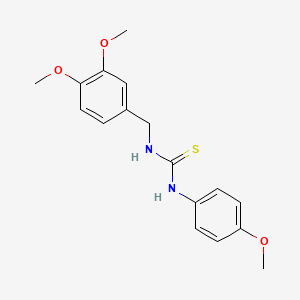


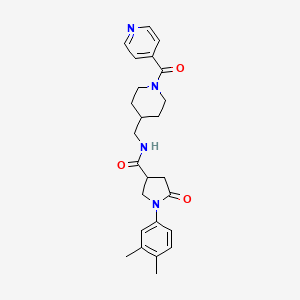

![N-(4-isopropylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide](/img/structure/B3005744.png)
